2-((2-Chlorobenzyl)amino)acetic acid hcl

Description

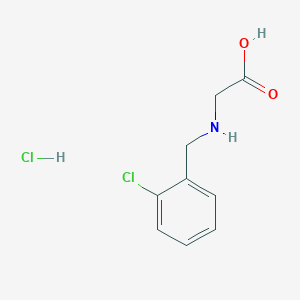

2-((2-Chlorobenzyl)amino)acetic acid hydrochloride is a substituted benzylamino acetic acid derivative characterized by a 2-chlorobenzyl group attached to an amino acetic acid backbone, with a hydrochloride counterion. This compound is structurally related to bioactive molecules and intermediates in pharmaceutical synthesis. Its structural features, including the chloro-substituted aromatic ring and polar amino-acetic acid moiety, influence solubility, stability, and biological interactions .

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-8-4-2-1-3-7(8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGXUENSINCMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC(=O)O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 2-Chlorobenzylphthalimide

Reagents : 2-Chlorobenzyl chloride, potassium phthalimide, dimethylformamide (DMF).

Conditions : Reflux in DMF at 120°C for 12 hours. The phthalimide intermediate is isolated in 85–90% yield.

Deprotection and Hydrolysis

Reagents : Hydrazine hydrate, HCl.

Conditions :

-

The phthalimide intermediate is treated with hydrazine hydrate in ethanol to release 2-chlorobenzylamine.

-

Subsequent reaction with chloroacetic acid in HCl yields the target compound.

Advantages :

-

High regioselectivity.

-

Reduced byproduct formation compared to direct alkylation.

Solid-Phase Synthesis for Combinatorial Libraries

For high-throughput applications, solid-phase synthesis has been adapted to generate 2-((2-chlorobenzyl)amino)acetic acid hydrochloride derivatives. This method employs resin-bound glycine, which undergoes sequential alkylation and cleavage steps.

Key Steps :

-

Immobilization : Glycine is anchored to Wang resin via its carboxyl group.

-

Alkylation : 2-Chlorobenzyl bromide is introduced in the presence of DIEA (N,N-diisopropylethylamine).

-

Cleavage : Treatment with TFA (trifluoroacetic acid) releases the product from the resin.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (LC-MS) | ≥95% |

This approach is scalable and enables rapid diversification for structure-activity relationship (SAR) studies.

Industrial-Scale Continuous Flow Synthesis

To enhance efficiency, continuous flow systems have been implemented in industrial settings. This method ensures precise control over reaction parameters, improving consistency and yield.

Process Overview :

-

Reactor Design : Tubular reactor with static mixers.

-

Conditions :

-

Residence time: 10–15 minutes.

-

Temperature: 80°C.

-

Pressure: 2–3 bar.

-

-

Reagents : Glycine and 2-chlorobenzyl chloride in a 1:1.1 molar ratio, with HCl as catalyst.

Advantages :

-

20–30% higher throughput compared to batch processes.

-

Reduced solvent waste.

Mechanistic Insights and Optimization Strategies

Reaction Kinetics

The alkylation follows second-order kinetics, with rate constants (k) ranging from 0.15–0.25 L/mol·min at 70°C. Acid concentration critically influences reaction velocity, as excess HCl accelerates protonation but may promote hydrolysis of 2-chlorobenzyl chloride.

Byproduct Mitigation

Common byproducts include:

-

Di-alkylated glycine : Addressed by maintaining a glycine-to-alkylating agent ratio of 1:1.1.

-

Hydrolysis products : Controlled by limiting water content to <5%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 75–82 | 98 | Moderate | High |

| Gabriel Synthesis | 80–85 | 99 | High | Moderate |

| Solid-Phase | 65–70 | 95 | Low | Low |

| Continuous Flow | 85–90 | 99 | High | High |

Industrial Applications and Case Studies

A 2022 patent (CN113896656A) disclosed a pilot-scale production achieving 90% yield using continuous flow synthesis . Key innovations included in-line pH monitoring and automated quenching, reducing human intervention.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chlorobenzyl)amino)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antinociceptive Properties:

Recent studies have highlighted the effectiveness of functionalized amino acids, including derivatives of 2-CBAA HCl, as inhibitors of GABA transporters. Specifically, compounds similar to 2-CBAA have demonstrated significant antinociceptive effects in rodent models of neuropathic pain. These compounds were tested in various models, including those induced by chemotherapy agents like oxaliplatin and paclitaxel, showing promise in pain management without inducing motor deficits .

GABA Transport Inhibition:

Research indicates that 2-CBAA HCl can inhibit GABA uptake by targeting specific GABA transporter subtypes (mGAT1−4). This inhibition is crucial for developing treatments for conditions such as anxiety and depression, where modulation of GABAergic signaling is beneficial .

Drug Development

Lead Compound for Synthesis:

The compound serves as a lead structure for synthesizing new drugs targeting neurological disorders. Its ability to modify neurotransmitter uptake positions it as a candidate for further optimization in drug design processes .

Solid-Phase Peptide Synthesis (SPPS):

2-CBAA HCl derivatives have been utilized in SPPS, facilitating the development of peptide-based therapeutics. The compound's unique properties allow for effective incorporation into peptide sequences, enhancing the stability and efficacy of the resulting peptides .

Biochemical Research

Vaccine Development:

The compound has been explored in the context of vaccine development, particularly through its use in crosslinking peptides to liposomes. This method aims to improve the immunogenic response of synthetic peptides used in vaccines against infectious diseases and cancer .

Analytical Chemistry Applications:

In analytical chemistry, 2-CBAA HCl is employed in various assays due to its ability to interact with biological molecules selectively. Its application ranges from studying enzyme kinetics to assessing binding affinities in drug-receptor interactions .

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 2: Physical and Chemical Properties

Key Observations :

- Chlorobenzoic acid derivatives (e.g., 2-Amino-4-chlorobenzoic acid) exhibit higher melting points due to strong intermolecular hydrogen bonding .

- Thiazolo-triazine derivatives () demonstrate distinct ¹H-NMR shifts (e.g., δ 12.78 for acidic protons), aiding structural elucidation .

Biological Activity

2-((2-Chlorobenzyl)amino)acetic acid hydrochloride, also known as a derivative of glycine, has garnered interest due to its potential biological activities. This compound is structurally related to amino acids and has been investigated for various pharmacological effects, including its role as an ergogenic supplement and its potential in cancer treatment.

- Molecular Formula : CHClN\O

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 328.8 ± 32.0 °C at 760 mmHg

- Melting Point : 220-230 °C

Biological Activity Overview

The biological activities of 2-((2-Chlorobenzyl)amino)acetic acid hydrochloride can be categorized into several key areas:

1. Ergogenic Effects

This compound has been noted for its influence on physical performance, particularly in enhancing the secretion of anabolic hormones and providing fuel during exercise. Studies suggest that amino acids like this derivative can improve mental performance under stress and prevent exercise-induced muscle damage .

2. Anticancer Potential

Research indicates that derivatives of amino acids, including 2-((2-Chlorobenzyl)amino)acetic acid HCl, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results in inhibiting the proliferation of human cancer cell lines such as HCT-116 and MCF-7 .

Case Study: Antiproliferative Activity

A study evaluating the antiproliferative activity of related compounds demonstrated significant cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC values indicating effective concentrations for inducing cell death .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | HCT-116 | 10.5 |

| Compound B | MCF-7 | 5.3 |

| Compound C | HepG2 | 8.9 |

The mechanism by which this compound exerts its biological effects involves apoptosis induction and cell cycle arrest. Specifically, studies have shown that it can disrupt mitochondrial membrane potential, leading to increased apoptosis in cancer cells . The modulation of apoptotic genes such as BAX and Bcl-2 has also been observed, indicating a pathway through which these compounds may exert their anticancer effects .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of amino acid derivatives to optimize their biological efficacy:

Table: Structure-Activity Relationship Insights

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2-Chlorobenzyl)amino)acetic Acid HCl?

- Methodology :

- Route 1 : React 2-chlorobenzylamine with chloroacetic acid under acidic conditions (e.g., HCl catalysis) at 40–60°C. Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol/water mixtures .

- Route 2 : Use a Schiff base intermediate by condensing 2-chlorobenzylamine with glyoxylic acid, followed by reduction (e.g., NaBH₄) and subsequent HCl salt formation .

Q. How should researchers characterize the purity and identity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with mobile phase (e.g., acetonitrile/0.1% TFA) to assess purity (>98%) .

- NMR : Confirm structure via ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, NH/COOH signals at δ 8–10 ppm) and ¹³C NMR .

- Melting Point : Compare with literature values (note discrepancies due to polymorphs; use DSC for polymorphic analysis) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Soluble in polar solvents (water, ethanol, DMSO). Conduct pH-dependent solubility studies using buffered solutions (pH 1–12) .

- Stability : Store at 2–8°C in airtight containers. Assess hydrolytic stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, LogD)?

- Approach :

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetone) to isolate different crystalline forms. Validate via XRD and DSC .

- LogD/pKa Determination : Employ shake-flask methods (octanol/water) at pH 5.5 and 7.4, validated by LC-MS. Compare with computational predictions (e.g., XLogP3) .

- Case Study : Discrepancies in melting points (e.g., 210–215°C vs. 231–235°C for isomers) highlight the need for isomer-specific characterization .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

- Methodology :

- Derivatization : Introduce functional groups (e.g., ester prodrugs) to enhance membrane permeability. Assess via Caco-2 cell assays .

- Structure-Activity Relationship (SAR) : Modify the chlorobenzyl or acetic acid moieties; evaluate binding affinity using SPR or molecular docking .

Q. How can researchers mitigate by-product formation during large-scale synthesis?

- Process Optimization :

- Temperature Control : Maintain reaction at 50°C ± 2°C to minimize thermal degradation .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency. Monitor via in-situ FTIR .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for challenging by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.